An In-depth Technical Guide to 1,3-Dilaurin: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to 1,3-Dilaurin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilaurin, also known as glycerol 1,3-dilaurate, is a diacylglycerol composed of a glycerol backbone esterified with two lauric acid chains at the 1 and 3 positions. This molecule is of significant interest in various scientific and industrial fields, including food science, cosmetics, and pharmaceuticals, owing to its properties as an emulsifier and its potential biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological functions of 1,3-Dilaurin, tailored for a scientific audience.
Chemical Structure and Identification
1,3-Dilaurin is a symmetrical diacylglycerol. The structure consists of a central glycerol molecule where the hydroxyl groups on carbons 1 and 3 are esterified with lauric acid, a 12-carbon saturated fatty acid. The hydroxyl group on the second carbon remains free.
// Nodes for the glycerol backbone C1 [label="CH₂"]; C2 [label="CH"]; C3 [label="CH₂"]; O2 [label="OH"];
// Nodes for the lauroyl chains O1 [label="O"]; C1_ester [label="C=O"]; chain1 [label="(CH₂)₁₀"]; CH3_1 [label="CH₃"];
O3 [label="O"]; C3_ester [label="C=O"]; chain2 [label="(CH₂)₁₀"]; CH3_2 [label="CH₃"];
// Edges for the glycerol backbone C1 -- C2 -- C3; C2 -- O2 [dir=none];
// Edges for the lauroyl chains C1 -- O1 [dir=none]; O1 -- C1_ester [dir=none]; C1_ester -- chain1 [dir=none]; chain1 -- CH3_1 [dir=none];
C3 -- O3 [dir=none]; O3 -- C3_ester [dir=none]; C3_ester -- chain2 [dir=none]; chain2 -- CH3_2 [dir=none]; } Figure 1: Chemical Structure of 1,3-Dilaurin
Table 1: Chemical Identification of 1,3-Dilaurin
| Identifier | Value |
| IUPAC Name | (2-hydroxypropane-1,3-diyl) didodecanoate |
| Synonyms | 1,3-Dilauroylglycerol, Glycerol 1,3-dilaurate, α,α'-Dilaurin |
| CAS Number | 539-93-5[1][2] |
| Molecular Formula | C₂₇H₅₂O₅[1][2] |
| Molecular Weight | 456.7 g/mol [3] |
| InChI Key | KUVAEMGNHJQSMH-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCC |
Physicochemical Properties
1,3-Dilaurin is a white, waxy solid at room temperature. It is insoluble in water but soluble in organic solvents such as ethanol and chloroform.[1][2]
Table 2: Physicochemical Properties of 1,3-Dilaurin
| Property | Value | Reference |
| Physical State | White, waxy solid | [1][2] |
| Melting Point | Data not available for pure 1,3-Dilaurin. A related compound, glycerol 1,3-didodecanoate 2-decanoate, has a melting point of 38.5 °C. | |
| Boiling Point | Data not available | |
| Solubility | Insoluble in water; Soluble in ethanol and chloroform | [1][2] |
Spectral Data
Table 3: Predicted ¹H NMR Chemical Shifts for 1,3-Dilaurin (in CDCl₃)
| Protons | Chemical Shift (ppm) | Multiplicity |
| -CH₂- (glycerol, C1, C3) | ~4.15 | dd |
| -CH- (glycerol, C2) | ~4.05 | m |
| -OH (glycerol, C2) | Variable | s (broad) |
| -CH₂- (lauroyl, α to C=O) | ~2.32 | t |
| -CH₂- (lauroyl, β to C=O) | ~1.62 | quint |
| -(CH₂)₈- (lauroyl) | ~1.25 | m |
| -CH₃ (lauroyl) | ~0.88 | t |
Table 4: Predicted ¹³C NMR Chemical Shifts for 1,3-Dilaurin (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C=O (ester) | ~173.5 |
| -CH-OH (glycerol, C2) | ~68.8 |
| -CH₂-O- (glycerol, C1, C3) | ~65.2 |
| -CH₂- (lauroyl, α to C=O) | ~34.2 |
| -CH₂- (lauroyl) | ~31.9, 29.6, 29.4, 29.3, 29.1, 24.9, 22.7 |
| -CH₃ (lauroyl) | ~14.1 |
Table 5: Key IR Absorption Bands for 1,3-Dilaurin
| Wavenumber (cm⁻¹) | Functional Group |
| ~3450 (broad) | O-H stretch (hydroxyl) |
| ~2920, ~2850 | C-H stretch (alkane) |
| ~1735 | C=O stretch (ester) |
| ~1160 | C-O stretch (ester) |
Experimental Protocols
Enzymatic Synthesis of 1,3-Dilaurin
A common and efficient method for the synthesis of 1,3-diacylglycerols is through enzyme-catalyzed esterification.
Methodology:
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Reactants: Glycerol and lauric acid (in a 1:2 molar ratio) are mixed.
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Enzyme: An immobilized 1,3-specific lipase, such as Lipozyme RM IM, is added to the mixture.
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Reaction Conditions: The reaction is typically carried out in a solvent-free system under vacuum to remove the water produced during esterification, which drives the reaction to completion. The temperature is maintained between 50-60°C.
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Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Purification: After the reaction, the crude product is purified. This often involves dissolving the mixture in a suitable organic solvent and removing the enzyme by filtration. The filtrate is then subjected to column chromatography on silica gel to separate the desired 1,3-dilaurin from mono- and trilaurin, as well as unreacted starting materials.
Biological Activities and Signaling Pathways
Inhibition of Pancreatic Lipase
Diacylglycerols, including 1,3-Dilaurin, are known to be inhibitors of pancreatic lipase, the primary enzyme responsible for the digestion of dietary fats. By inhibiting this enzyme, the absorption of fats from the intestine is reduced, which has potential therapeutic applications in the management of obesity. The inhibitory mechanism is believed to involve the binding of the diacylglycerol to the active site of the lipase, preventing the binding of its natural substrate, triacylglycerols.
Antibacterial Activity
1,3-Dilaurin has demonstrated antibacterial properties. While the precise signaling pathways are still under investigation, a proposed mechanism involves the disruption of the bacterial cell membrane. As an amphipathic molecule, 1,3-Dilaurin can insert into the lipid bilayer of the bacterial membrane, leading to increased permeability, loss of essential ions and metabolites, and ultimately, cell death. Furthermore, recent studies suggest that diacylglycerols may play a role in signaling pathways that lead to antibacterial autophagy in host cells, providing an additional mechanism for clearing intracellular bacteria.[4][5]
Conclusion
1,3-Dilaurin is a well-defined diacylglycerol with established physical properties and a clear chemical structure. Its synthesis can be efficiently achieved through enzymatic methods. The biological activities of 1,3-Dilaurin, particularly its roles as a pancreatic lipase inhibitor and an antibacterial agent, make it a molecule of considerable interest for further research and development in the pharmaceutical and food industries. Future studies should focus on elucidating the precise molecular mechanisms underlying its biological effects and exploring its full therapeutic potential.
References
- 1. Diacylglycerol kinase ζ regulates microbial recognition and host resistance to Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 539-93-5: 1,3-Dilaurin | CymitQuimica [cymitquimica.com]
- 3. GSRS [precision.fda.gov]
- 4. A diacylglycerol-dependent signaling pathway contributes to regulation of anti-bacterial autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A role for diacylglycerol in antibacterial autophagy - PMC [pmc.ncbi.nlm.nih.gov]
